6-Isopropyl-7-methoxy-1-tetralone
Overview
Description
“6-Isopropyl-7-methoxy-1-tetralone” is a chemical compound that has been claimed to be a potential intermediate for the synthesis of natural products related to diterpenes .
Synthesis Analysis
The synthesis of “this compound” has been described in a one-pot synthesis process . This process involves the use of polyphosphoric acid (PPA) and isopropanol (i-PriOH) heated to 75-80°C .Scientific Research Applications
Synthesis and Potential Applications
6-Isopropyl-7-methoxy-1-tetralone has been explored for its role in the synthesis of various bioactive compounds. For instance, it serves as a potential intermediate in the synthesis of natural products related to diterpenes, such as miltirone and carnosic acid. Miltirone, isolated from S. miltiorrhiza, exhibits cytotoxic effects against tumor cell lines, while carnosic acid from Rosmarinus officinalis (rosemary) is known for its potent anti-oxidant, anti-cancer, and anti-viral properties (Cabrera et al., 2014).
Role in Diterpenes Synthesis
The compound has also been linked to the synthesis of phenolic diterpenes like Totarol and Sempervirol. Totarol, found in various plant species including Podocarpaceae and Mediterranean propolis, is utilized as an antimicrobial agent in products like toothpaste and treatments for acne and parasitic diseases. Sempervirol, on the other hand, is recognized for its anthelmintic activity (Banerjee et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 6-Isopropyl-7-methoxy-1-tetralone are c-Met, p-AKT, NF-κB, MMP2, and MMP9 . These proteins play crucial roles in cell proliferation, migration, and apoptosis, particularly in the context of hepatocellular carcinoma (HCC) cells .
Mode of Action
This compound interacts with its targets by suppressing their expression . This suppression leads to a decrease in cell proliferation and migration, and an increase in apoptosis in HCC cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell proliferation, migration, and apoptosis . The suppression of c-Met, p-AKT, NF-κB, MMP2, and MMP9 expression leads to downstream effects that inhibit the progression of HCC .
Pharmacokinetics
The compound’s synthesis from 6-methoxy-1-tetralone involves oxidation with dess-martin periodinane , which might influence its ADME properties.
Result of Action
The result of the compound’s action is the significant suppression of cell proliferation and migration, and the induction of apoptosis in HCC cells . This is achieved through the suppression of c-Met, p-AKT, NF-κB, MMP2, and MMP9 protein levels in HepG2 cells .
Action Environment
It’s worth noting that the compound’s synthesis involves the use of 2-propanol (2-proh) and polyphosphoric acid (ppa) , which might influence its action, efficacy, and stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
6-Isopropyl-7-methoxy-1-tetralone interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
Studies have shown that 7-methoxy-1-tetralone, a compound structurally similar to this compound, can induce apoptosis and suppress cell proliferation and migration in hepatocellular carcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
7-methoxy-6-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)11-7-10-5-4-6-13(15)12(10)8-14(11)16-3/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVEHBPKKQPPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCCC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435676 | |
Record name | 6-isopropyl-7-methoxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22009-41-2 | |
Record name | 3,4-Dihydro-7-methoxy-6-(1-methylethyl)-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22009-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-isopropyl-7-methoxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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